Biotin-PEG3-C3-NH2

Description

Properties

CAS No. |

1374658-86-2 |

|---|---|

Molecular Formula |

C20H38N4O5S |

Molecular Weight |

446.6 g/mol |

IUPAC Name |

5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide |

InChI |

InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m1/s1 |

InChI Key |

XNGTVIOREZIKAE-ZHALLVOQSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Biotin-PEG3-(CH2)3-NH2 TFA salt |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group for conjugation, this reagent is of significant interest in various research and drug development areas, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

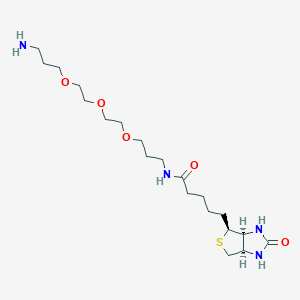

Chemical Structure and IUPAC Name

This compound is characterized by a biotin molecule linked to a primary amine through a 15-atom spacer arm. This spacer consists of a triethylene glycol (PEG3) unit and a propyl (C3) chain.

Chemical Structure:

IUPAC Name: N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

The structure features a biotin group, which exhibits high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic PEG3 spacer that enhances solubility and reduces steric hindrance, and a terminal primary amine that serves as a reactive handle for conjugation to various molecules.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below, providing essential data for its use in experimental design.

| Property | Value | Reference |

| CAS Number | 183896-00-6 | [1] |

| Molecular Formula | C₂₀H₃₈N₄O₅S | [1][2] |

| Molecular Weight | 446.61 g/mol | [1][2] |

| Purity | >95% | |

| Appearance | Oil | |

| Color | Colorless to light yellow | |

| Solubility | Soluble in Methanol (≥ 175 mg/mL) | |

| Storage Conditions | Store at -20°C, sealed and protected from moisture. |

Experimental Protocols

The terminal primary amine of this compound allows for its conjugation to various molecules, most commonly those containing a carboxyl group or an N-hydroxysuccinimide (NHS) ester. Below are representative protocols for its application in bioconjugation and as a linker in PROTAC synthesis.

Protocol 1: General Protein Labeling via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein containing an activated NHS ester.

Materials:

-

Protein-NHS ester conjugate

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis equipment

Procedure:

-

Protein Preparation: Dissolve the protein-NHS ester conjugate in the amine-free buffer to a final concentration of 1-5 mg/mL.

-

This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm the biotinylation of the protein using appropriate methods such as a HABA assay or Western blot analysis with a streptavidin conjugate.

Protocol 2: Conceptual PROTAC Synthesis Workflow

This compound is a valuable tool in the development of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This protocol outlines a conceptual workflow for synthesizing a PROTAC using this linker.

Materials:

-

Target Protein Ligand with a reactive carboxyl group or NHS ester

-

E3 Ligase Ligand with a compatible reactive group

-

This compound

-

Coupling reagents (e.g., HATU, HOBt, EDC) for carboxyl activation

-

Appropriate anhydrous solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Target Protein Ligand (if necessary): If the target protein ligand contains a carboxylic acid, activate it using standard coupling reagents like HATU or a combination of EDC and NHS to form an NHS ester.

-

First Conjugation Step: React the activated target protein ligand with one of the functional groups of a bifunctional linker. In a stepwise synthesis, one would first conjugate the target protein ligand to a linker with a different orthogonal reactive group.

-

Introduction of this compound: In a modular approach, the amine group of this compound can be reacted with an activated carboxyl group on a pre-formed Ligand-Linker intermediate.

-

Second Conjugation Step: The remaining functional group on the linker is then reacted with the E3 ligase ligand.

-

One-Pot Synthesis (Alternative): In some cases, a one-pot reaction can be performed where the target protein ligand, E3 ligase ligand, and the bifunctional linker (if appropriately functionalized) are reacted together.

-

Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as preparative HPLC.

-

Characterization: The structure and purity of the synthesized PROTAC are confirmed by methods like LC-MS and NMR. The biotin tag can be used for affinity purification or detection in subsequent biological assays.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: PROTAC Synthesis and Validation Workflow.

This diagram illustrates the key steps in synthesizing a PROTAC molecule using a linker like this compound, followed by the biological validation of its ability to induce target protein degradation. The biotin tag can be utilized for affinity pull-down experiments to confirm target engagement.

Caption: General Bioconjugation Workflow.

This diagram outlines a typical workflow for conjugating this compound to a molecule of interest, enabling a variety of downstream applications that leverage the high-affinity biotin-streptavidin interaction.

References

An In-Depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Biotinylation and Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-C3-NH2 is a heterobifunctional molecule that integrates a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique architecture makes it a valuable tool in drug discovery and biochemical research, primarily in two key areas: as a linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent for the biotinylation of biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Properties of this compound

The molecular structure of this compound is designed for functionality and versatility. The terminal amine group allows for covalent conjugation to various molecules, while the biotin serves as a high-affinity handle for detection, purification, or binding to avidin (B1170675) and streptavidin. The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties, minimizing steric hindrance.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C20H38N4O5S |

| Molecular Weight | 446.61 g/mol |

| CAS Number | 183896-00-6 |

| Appearance | Oil or solid |

| Solubility | Soluble in DMSO, DMF, Methanol |

| Storage | -20°C, sealed and protected from moisture |

Applications in Research and Drug Development

PROTAC Linker

This compound is extensively used as a PEG-based linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker like this compound. The PEG linker in this context is crucial for optimizing the solubility, cell permeability, and efficacy of the final PROTAC molecule.

Biotinylation Reagent

The primary amine of this compound serves as a reactive handle for biotinylating biomolecules. It can be conjugated to molecules containing carboxylic acids (e.g., proteins with exposed aspartate or glutamate (B1630785) residues) or activated esters (e.g., NHS esters). This process, known as biotinylation, is a cornerstone technique for:

-

Affinity Purification: Immobilizing biotinylated proteins on avidin/streptavidin-coated supports.

-

Immunoassays: Detecting and quantifying proteins and other biomolecules.

-

Protein-Protein Interaction Studies: As a powerful tool for high-throughput analysis of protein-small molecule interactions.

The hydrophilic PEG spacer is advantageous as it imparts water solubility to the labeled molecule, which can reduce aggregation of the modified proteins in solution.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs exert their function by co-opting the ubiquitin-proteasome pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs synthesized using linkers like this compound. The process involves a three-enzyme cascade (E1, E2, and E3) that tags a target protein with ubiquitin, marking it for degradation by the 26S proteasome.

References

Solubility Profile of Biotin-PEG3-C3-NH2 in Water and Dimethyl Sulfoxide (DMSO)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-C3-NH2, a bifunctional linker commonly utilized in proteomics and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both aqueous and organic solvents is critical for its effective use in experimental design, formulation, and bioconjugation strategies.

Quantitative Solubility Data

The solubility of this compound has been determined in both water and dimethyl sulfoxide (B87167) (DMSO). The presence of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances its aqueous solubility compared to non-PEGylated biotin (B1667282) compounds[1][2][3][4]. The data are summarized in the table below for easy comparison.

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |

| Water | 446.60 | ~25[3] - 95 | ~56 - 212.7 | Sonication is recommended to facilitate dissolution. The PEG3 linker enhances solubility in aqueous environments. |

| DMSO | 446.60 | 245 | 548.6 | A stock solution of 10 mM in DMSO is also commonly reported. Sonication is recommended to aid dissolution. |

Note: The molecular weight of this compound is approximately 446.60 g/mol .

Experimental Protocols for Solubility Determination

The determination of solubility for a small molecule like this compound is typically achieved through the shake-flask method , which is considered the gold standard for thermodynamic solubility measurement. This method involves equilibrating an excess amount of the solid compound in the solvent of interest and subsequently quantifying the concentration of the dissolved substance in the supernatant.

2.1. Materials and Equipment

-

This compound (solid powder)

-

Deionized water (Milli-Q or equivalent)

-

Anhydrous DMSO

-

2 mL microcentrifuge tubes or glass vials

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator

-

Centrifuge capable of high-speed centrifugation

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

-

Analytical balance

-

Pipettes

2.2. Detailed Methodology: Thermodynamic Solubility Assay

-

Preparation of the Test Substance: Accurately weigh a small amount (e.g., 2-5 mg) of this compound solid into a microcentrifuge tube or glass vial. An excess of the solid material is required to ensure a saturated solution is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (water or DMSO) to the tube containing the solid.

-

Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24-48 hours. This extended incubation allows for the dissolution and potential recrystallization to the most stable polymorphic form.

-

Phase Separation: After the equilibration period, the samples are centrifuged at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced removal of any remaining particulate matter, the collected supernatant can be passed through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the standard solutions and the supernatant from the solubility experiment using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Construct a calibration curve from the data obtained with the standard solutions.

-

Determine the concentration of this compound in the experimental supernatant by interpolating its analytical signal on the calibration curve.

-

-

Data Reporting: The solubility is reported in mg/mL or as molarity (mM), specifying the solvent and the temperature at which the measurement was conducted.

Visualizing Solubility Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key relationships and the experimental workflow described in this guide.

Caption: Solubility of this compound in Water and DMSO.

Caption: Workflow for determining thermodynamic solubility.

References

An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-C3-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-C3-NH2, a versatile biotinylation reagent. This bifunctional linker, featuring a biotin (B1667282) moiety for strong avidin (B1170675) or streptavidin binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for conjugation, is a valuable tool in various bioconjugation and drug delivery applications.[][] This guide details the synthetic route, purification strategies, and key data associated with this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for researchers in planning experiments and characterizing the final product.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₈N₄O₅S | [3] |

| Molecular Weight | 446.61 g/mol | [3] |

| Purity | >95% | |

| Appearance | White to off-white solid or oil | |

| Solubility | Soluble in water, DMSO, DMF | [] |

| Storage Conditions | -20°C, protected from moisture |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a protected diamine PEG linker, followed by coupling with an activated biotin derivative and subsequent deprotection.

Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental Protocols

Step 1: Synthesis of N-(3-Aminopropyl)-tert-butylcarbamate (Boc-NH-(CH₂)₃-NH₂)

This step involves the mono-protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc)₂O.

-

Materials:

-

1,3-Diaminopropane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Dissolve a large excess of 1,3-diaminopropane (e.g., 10 equivalents) in DCM and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the cooled diamine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by silica (B1680970) gel column chromatography to yield N-(3-aminopropyl)-tert-butylcarbamate as a colorless oil.

-

Step 2: Synthesis of the PEGylated Linker

This step involves the reaction of the mono-protected diamine with a suitable PEG derivative. For this guide, a plausible route using a tosylated PEG derivative is described.

-

Materials:

-

N-(3-Aminopropyl)-tert-butylcarbamate

-

Triethylene glycol bis(p-toluenesulfonate)

-

Acetonitrile (B52724) (ACN)

-

Potassium carbonate (K₂CO₃)

-

-

Procedure:

-

Dissolve N-(3-aminopropyl)-tert-butylcarbamate and a molar excess of triethylene glycol bis(p-toluenesulfonate) in anhydrous ACN.

-

Add K₂CO₃ to the mixture and heat the reaction at reflux with stirring for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the mono-Boc-protected amino-PEGylated linker.

-

Step 3: Coupling with Biotin-NHS Ester

The free amine of the PEGylated linker is then reacted with an activated biotin derivative.

-

Materials:

-

Mono-Boc-protected amino-PEGylated linker

-

Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

-

Procedure:

-

Dissolve the mono-Boc-protected amino-PEGylated linker in anhydrous DMF.

-

Add TEA to the solution, followed by the addition of Biotin-NHS ester.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, the solvent is typically removed under vacuum.

-

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the desired product.

-

Materials:

-

Boc-protected Biotin-PEG3-C3-NH₂

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected Biotin-PEG3-C3-NH₂ in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.

-

The crude product is then purified.

-

Purification of this compound

Purification of the final product is critical to remove unreacted starting materials, by-products, and residual solvents. A combination of chromatographic techniques is typically employed.

Purification Workflow

Detailed Purification Protocols

Silica Gel Column Chromatography

This technique is effective for removing less polar impurities.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 20% methanol) is a common starting point. The exact gradient will need to be optimized based on TLC analysis of the crude product. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve the chromatography of amines by reducing tailing on the silica gel.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Analyze the fractions by TLC or LC-MS to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for final purification to achieve high purity.

-

Stationary Phase: C18 silica gel column

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The gradient will need to be optimized for the specific product.

-

Procedure:

-

Dissolve the partially purified product in the initial mobile phase.

-

Inject the solution onto the equilibrated RP-HPLC column.

-

Run the gradient and collect fractions corresponding to the product peak, which can be detected by UV absorbance (typically around 210-220 nm for the amide bonds).

-

Combine the pure fractions and lyophilize to obtain the final product as a TFA salt. If the free amine is required, a subsequent workup or ion-exchange chromatography may be necessary.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the biotin moiety, the PEG linker (a prominent signal around 3.6 ppm), and the propyl chains.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.

This comprehensive guide provides a detailed framework for the synthesis and purification of this compound, empowering researchers to produce this valuable reagent for their specific applications in drug development and bioconjugation.

References

The Pivotal Role of the PEG3 Spacer in Biotin-PEG3-C3-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of biotin (B1667282) to molecules of interest is a cornerstone of modern biotechnology, enabling a vast array of applications from affinity purification to targeted drug delivery. The choice of linker connecting biotin to its target is critical for the success of these applications. This technical guide provides an in-depth analysis of the function of the polyethylene (B3416737) glycol (PEG) spacer, specifically the tri-ethylene glycol (PEG3) unit, in the context of the versatile biotinylation reagent, Biotin-PEG3-C3-NH2. We will explore the physicochemical properties conferred by the PEG3 spacer, present quantitative data on its impact, and provide detailed experimental protocols for its use.

Introduction: The Molecular Architecture of this compound

This compound is a heterobifunctional linker comprised of three key components:

-

Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin (B1170675) (Kd ≈ 10-14 to 10-15 M).[1][2][3] This interaction is one of the strongest non-covalent bonds known in nature, forming the basis of numerous detection and purification systems.

-

C3-NH2 (Propylamine): A terminal primary amine group that serves as a reactive handle for conjugation to target molecules. This amine can readily react with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxylic acids using carbodiimide (B86325) chemistry (e.g., EDC) to form stable amide bonds.[4][5]

-

PEG3 Spacer: A short chain of three repeating ethylene (B1197577) glycol units that physically separates the biotin moiety from the conjugated target molecule.

The strategic inclusion of the PEG3 spacer is not merely for extension; it imparts several crucial properties to the molecule that enhance its performance in a variety of biochemical applications.

Core Functions of the PEG3 Spacer

The PEG3 spacer plays a multifaceted role in optimizing the functionality of this compound. Its primary contributions are enhancing solubility, minimizing steric hindrance, and improving biocompatibility.

Enhanced Hydrophilicity and Solubility

Polyethylene glycol is a highly hydrophilic polymer. The incorporation of the PEG3 spacer significantly increases the aqueous solubility of the biotinylation reagent and the resulting conjugate. Biotin itself has limited solubility in aqueous buffers at neutral pH. This can lead to challenges in preparing stock solutions and can cause aggregation and precipitation of biotinylated proteins, particularly those that are inherently hydrophobic. The PEG3 spacer mitigates these issues, ensuring that the biotinylated molecule remains soluble and functional in physiological conditions.

Data Presentation: Comparative Solubility

| Compound | Solvent | Solubility |

| Biotin | Water (25°C) | ~0.22 mg/mL |

| DMSO | ~49 mg/mL | |

| Biotin-PEG3-Amine | Water | ~25 mg/mL |

| DMSO | Soluble |

Table 1: This table summarizes the significant increase in aqueous solubility conferred by the PEG3 spacer.

Reduction of Steric Hindrance

The biotin-binding sites in streptavidin are located deep within the protein's structure. When biotin is directly conjugated to a large molecule, such as a protein or an antibody, steric hindrance can prevent the biotin moiety from efficiently accessing these binding pockets. The PEG3 spacer acts as a flexible arm, extending the biotin away from the surface of the conjugated molecule. This increased distance and flexibility minimizes spatial constraints, allowing for more efficient and robust binding to streptavidin.

Improved Biocompatibility and Reduced Immunogenicity

PEG is well-known for its biocompatibility and non-immunogenic nature. While the short PEG3 chain in this compound is less impactful in this regard than long-chain PEGylation, it still contributes to a more "stealth-like" character of the biotinylated molecule, potentially reducing non-specific interactions with other proteins and cellular components.

Applications and Experimental Workflows

The unique properties imparted by the PEG3 spacer make this compound a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs: A Revolution in Targeted Protein Degradation

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound serves as a versatile linker in the synthesis of PROTACs, where the amine group is used to connect to either the POI-binding ligand or the E3 ligase-binding ligand. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Mandatory Visualization: PROTAC Mechanism of Action

References

- 1. organic chemistry - Is Biotin water-soluble or fat soluble? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biotin - LKT Labs [lktlabs.com]

A Comprehensive Guide to Amine-Reactive Biotinylation for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin form the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Among the various chemical strategies for biotinylation, targeting primary amines is the most common due to the abundance of lysine (B10760008) residues and N-termini on proteins. This guide provides a detailed overview of amine-reactive biotinylation reagents, their properties, and protocols for their effective use in research settings.

Core Principles of Amine-Reactive Biotinylation

The most widely utilized amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters. These reagents efficiently react with primary amino groups (-NH₂) present on the side chains of lysine residues and the N-terminus of polypeptides within a pH range of 7-9, forming stable and irreversible amide bonds. The general reaction mechanism involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.

A key distinction among NHS ester reagents is their solubility and membrane permeability. Standard NHS-biotin reagents are hydrophobic and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture. These reagents are cell-membrane permeable and can be used to label intracellular proteins. In contrast, sulfo-NHS-biotin reagents incorporate a sulfonate group on the NHS ring, rendering them water-soluble and membrane-impermeable. This property makes them ideal for selectively labeling cell surface proteins.

Selecting the Appropriate Amine-Reactive Biotinylation Reagent

The choice of biotinylation reagent depends on several factors, including the nature of the target molecule, the desired application, and the experimental conditions. Key characteristics to consider are the spacer arm length, cleavability, and solubility.

-

Spacer Arm: A longer spacer arm can reduce steric hindrance when the biotinylated molecule interacts with avidin or streptavidin, which can be crucial for maintaining the biological activity of the target molecule and ensuring efficient binding.

-

Cleavability: For applications requiring the release of the biotinylated molecule after capture, cleavable reagents containing a disulfide bond (cleaved by reducing agents) or other cleavable linkers are available.

-

Solubility and PEGylation: As mentioned, sulfo-NHS esters offer enhanced water solubility. Further increasing solubility and reducing aggregation can be achieved with PEGylated biotinylation reagents, which incorporate polyethylene (B3416737) glycol (PEG) spacers.

Comparison of Common Amine-Reactive Biotinylation Reagents

| Reagent Name | Spacer Arm Length (Å) | Cleavable? | Solubility | Membrane Permeable? | Key Features |

| NHS-Biotin | 13.5 | No | Organic Solvents (DMSO, DMF) | Yes | Standard reagent for intracellular protein labeling. |

| Sulfo-NHS-Biotin | 13.5 | No | Water | No | Ideal for cell surface protein labeling. |

| NHS-LC-Biotin | 22.4 | No | Organic Solvents (DMSO, DMF) | Yes | Long-chain spacer to reduce steric hindrance. |

| Sulfo-NHS-LC-Biotin | 22.4 | No | Water | No | Water-soluble with a long-chain spacer. |

| NHS-LC-LC-Biotin | 30.5 | No | Organic Solvents (DMSO, DMF) | Yes | Extra-long spacer for applications with significant steric hindrance. |

| Sulfo-NHS-LC-LC-Biotin | 30.5 | No | Water | No | Water-soluble with an extra-long spacer. |

| NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Organic Solvents (DMSO, DMF) | Yes | Thiol-cleavable linker for reversible biotinylation. |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Water | No | Water-soluble and thiol-cleavable. |

| NHS-PEG4-Biotin | 29.0 | No | Organic Solvents (DMSO, DMF) | Yes | PEG spacer enhances solubility and reduces aggregation. |

| Sulfo-NHS-PEG4-Biotin | 29.0 | No | Water | No | Water-soluble with a PEG spacer. |

Experimental Protocols

General Considerations for Biotinylation Reactions

-

Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers at pH 7.2-8.5 are recommended.

-

Reagent Preparation: NHS-biotin reagents are moisture-sensitive and should be stored with a desiccant. Dissolve the reagent in the appropriate solvent (DMSO/DMF for NHS esters, water for sulfo-NHS esters) immediately before use, as the NHS ester moiety can hydrolyze in aqueous solutions.

-

Molar Excess of Biotin Reagent: The optimal molar ratio of biotin reagent to protein depends on the concentration of the protein and the desired degree of labeling. For concentrated protein solutions (1-10 mg/mL), a 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess may be required.

-

Quenching the Reaction: After the desired incubation time, the reaction should be quenched by adding a buffer containing primary amines (e.g., Tris-HCl) to consume the excess unreacted NHS-biotin.

-

Removal of Excess Biotin: Unreacted biotin reagent and the NHS leaving group should be removed from the biotinylated protein. This is typically achieved by dialysis, desalting columns, or spin filtration.

Protocol 1: Biotinylation of Proteins in Solution

This protocol provides a general procedure for biotinylating a purified protein in an aqueous solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Amine-reactive biotinylation reagent (e.g., NHS-LC-Biotin)

-

Anhydrous DMSO or DMF (for non-sulfonated reagents)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

-

Calculate Molar Quantities:

-

Calculate the moles of protein to be labeled.

-

Determine the desired molar excess of the biotinylation reagent (e.g., 20-fold).

-

Calculate the moles and mass of the biotinylation reagent required.

-

-

Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the calculated amount of the biotinylation reagent in the appropriate solvent (e.g., DMSO for NHS-LC-Biotin) to create a concentrated stock solution (e.g., 10 mM).

-

Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and the NHS by-product using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Cell Surface Biotinylation

This protocol is designed for the selective labeling of proteins on the surface of living cells using a membrane-impermeable sulfo-NHS ester.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

For suspension cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.

-

For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).

-

-

Prepare Biotin Reagent Solution: Immediately before use, dissolve the sulfo-NHS-biotin reagent in ice-cold PBS to the desired final concentration (typically 0.25-1 mg/mL).

-

Biotinylation Reaction:

-

For suspension cells, add the biotin reagent solution to the cell suspension.

-

For adherent cells, add the biotin reagent solution to the culture plate, ensuring the cells are completely covered.

-

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.

-

Quench Reaction: Wash the cells three times with ice-cold quenching buffer to remove and inactivate any unreacted biotin reagent.

-

Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.

Determination of Biotin Incorporation: The HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA forms a complex with avidin that absorbs light at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.

Protocol 3: HABA Assay

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Spectrophotometer and cuvettes

Procedure:

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS.

-

Measure Baseline Absorbance: Pipette a known volume of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.

-

Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.

-

Measure Final Absorbance: Incubate for a few minutes to allow the biotin to displace the HABA, and then measure the absorbance at 500 nm again.

-

Calculate Biotin Concentration: The change in absorbance is used to calculate the concentration of biotin in the sample, from which the moles of biotin per mole of protein can be determined.

Visualizing Workflows and Mechanisms

Reaction of NHS-Ester with a Primary Amine

Caption: Reaction mechanism of an NHS-ester with a primary amine.

Decision Tree for Selecting an Amine-Reactive Biotinylation Reagent

Caption: Decision tree for selecting a suitable amine-reactive biotinylation reagent.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Biotinylation Efficiency | - Inactive (hydrolyzed) biotin reagent. - Competing primary amines in the buffer. - Insufficient molar excess of biotin reagent. - Suboptimal reaction pH. | - Use fresh, properly stored reagent. - Perform buffer exchange into an amine-free buffer. - Increase the molar ratio of biotin reagent to protein. - Ensure the reaction pH is between 7.2 and 8.5. |

| Protein Precipitation | - Use of a hydrophobic NHS-biotin reagent with a protein prone to aggregation. - High degree of biotinylation altering protein properties. | - Use a water-soluble sulfo-NHS or PEGylated biotin reagent. - Reduce the molar excess of the biotin reagent or shorten the incubation time. |

| Loss of Protein Activity | - Biotinylation of a lysine residue critical for protein function. | - Reduce the molar excess of the biotin reagent to decrease the number of biotin labels per protein. - Consider alternative biotinylation chemistries that target other functional groups (e.g., sulfhydryls). |

| High Background in Downstream Assays | - Incomplete removal of excess, non-reacted biotin. | - Ensure thorough purification of the biotinylated protein using dialysis or desalting columns. |

Conclusion

Amine-reactive biotinylation is a powerful and versatile technique for labeling proteins and other biomolecules for a wide array of research applications. A thorough understanding of the different types of available reagents and the key parameters influencing the biotinylation reaction is crucial for experimental success. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can effectively utilize this technology to advance their scientific discoveries.

An In-depth Technical Guide to PROTAC Linkers: Featuring Biotin-PEG3-C3-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own machinery to eliminate them.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another cycle of degradation. This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.

The linker component of a PROTAC, far from being a passive spacer, plays a critical role in its overall efficacy. The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. This guide will provide a detailed exploration of PROTAC linkers, with a specific focus on the versatile Biotin-PEG3-C3-NH2 linker, and will furnish researchers with the quantitative data, experimental protocols, and conceptual diagrams necessary for the rational design of novel protein degraders.

The Multifaceted Role of PROTAC Linkers

The linker is a critical determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties. Linkers can be broadly classified into two main categories: flexible and rigid.

-

Flexible Linkers: The most common types of flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.

-

PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs. This can be particularly advantageous for the often large and lipophilic PROTAC molecules.

-

Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and offer a high degree of flexibility. However, they are generally hydrophobic, which can sometimes negatively impact solubility.

-

-

Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency and selectivity.

This compound: A Versatile PROTAC Linker

This compound is a bifunctional linker that incorporates several key features beneficial for PROTAC development. It consists of a biotin (B1667282) moiety, a PEG3 spacer, and a C3-amine group.

-

Biotin: The biotin component can be leveraged for various applications in PROTAC research. Its high-affinity interaction with streptavidin can be used for:

-

Affinity Purification: Biotinylated PROTACs can be used to pull down the POI and its interacting partners from cell lysates, aiding in target validation and proteomics studies.

-

Target Engagement Studies: The biotin tag can be used in assays to confirm that the PROTAC is binding to its intended target within the cell.

-

-

PEG3 Spacer: The three-unit polyethylene glycol spacer provides hydrophilicity, which can improve the solubility of the PROTAC molecule. It also offers a degree of flexibility, which is often crucial for the formation of a stable and productive ternary complex.

-

C3-Amine Group: The terminal amine group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, allowing for the modular synthesis of PROTAC libraries.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target degradation). The following tables summarize quantitative data on the impact of linker composition and length on PROTAC performance.

| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | |

| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | |

| Bruton's tyrosine kinase (BTK) | PEG | 6 | 2.2 | 97 | |

| SOS1 | Alkyl | 5 methylene (B1212753) units | 15,700 | 100 |

| Target Protein | Linker Type | Linker Composition | Degradation Efficacy | Reference |

| Estrogen Receptor α (ERα) | PEG | 12-atom PEG | Effective | |

| Estrogen Receptor α (ERα) | PEG | 16-atom PEG | More Potent | |

| Androgen Receptor (AR) | Flexible (PEG) | - | Exhibited degradation | |

| Androgen Receptor (AR) | Rigid (Disubstituted phenyl) | - | More potent degradation | |

| Cereblon (CRBN) | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |

| Cereblon (CRBN) | PEG | Three PEG units | Weak degradation |

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

General Workflow for PROTAC Development

The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design to in-cell characterization.

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Synthesis of this compound

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.

Materials:

-

Cells treated with the PROTAC of interest.

-

Lysis buffer (e.g., RIPA buffer).

-

Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the POI for immunoprecipitation.

-

Antibodies for Western blot detection of the POI and the E3 ligase.

-

Protein A/G magnetic beads.

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody overnight at 4°C, followed by incubation with Protein A/G beads for 2 hours.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blotting: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and the E3 ligase.

Target Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay is used to detect the ubiquitination of the target protein following PROTAC treatment.

Materials:

-

Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.

-

Lysis buffer.

-

Antibody against the POI for immunoprecipitation.

-

Antibody against ubiquitin for Western blot detection.

-

Protein A/G magnetic beads.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor, then lyse the cells.

-

Immunoprecipitation: Immunoprecipitate the POI from the cell lysates using an antibody specific to the POI.

-

Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI.

Cell-Based Protein Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the POI.

-

PROTAC of interest.

-

Lysis buffer (e.g., RIPA buffer).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time.

-

Cell Lysis: Lyse the cells and determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer.

-

Incubate with the primary antibody against the POI.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the DC50 and Dmax values from the dose-response curves.

-

Conclusion

PROTAC technology is a rapidly evolving field with immense therapeutic potential. The linker component is a critical design element that significantly impacts the efficacy of these novel drugs. A thorough understanding of the interplay between linker composition, length, and flexibility is paramount for the rational design of potent and selective protein degraders. The versatile this compound linker exemplifies the modularity and functionality that can be incorporated into PROTAC design to facilitate both degradation and downstream analysis. By leveraging the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers will be better equipped to advance the development of the next generation of targeted protein degradation therapeutics.

References

Technical Guide: Biotin-PEG3-C3-NH2 in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule. It is designed to assist researchers in its application, particularly in the burgeoning field of targeted protein degradation and microarray technologies. This document outlines its chemical properties, lists key suppliers, and provides a foundational understanding of its use in experimental settings.

Introduction to this compound

This compound is a chemical tool comprised of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group. The biotin group provides a high-affinity binding handle for streptavidin-based detection and purification systems. The PEG spacer (in this case, with three ethylene (B1197577) glycol units) enhances solubility in aqueous buffers and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance. The terminal primary amine allows for covalent linkage to various molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with carboxylic acids or reactions with other amine-reactive functional groups.

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The biotin tag can then be used for detection, purification, or functional studies of the resulting PROTAC molecule.

Physicochemical Properties and Supplier Information

The following table summarizes the key quantitative data for this compound and lists several suppliers with their respective catalog numbers.

| Property | Value |

| Molecular Formula | C20H38N4O5S |

| Molecular Weight | 446.60 - 446.61 g/mol |

| CAS Number | 183896-00-6 |

| Purity | >95% - >96% |

| Appearance | (Typically) White to off-white solid |

| Solubility | Soluble in DMSO (e.g., 10 mM) |

| Storage Conditions | Powder: -20°C, sealed from moisture. Stock Solution: -80°C (up to 6 months), -20°C (up to 1 month) |

| Supplier | Catalog Number |

| Precise PEG | VB-4022 |

| Immunomart | HY-140902A |

| MedchemExpress | HY-140902A |

| InvivoChem | V-140902A |

| Y-PE | Y-PE-5223 |

Conceptual Experimental Workflow: PROTAC Synthesis

While specific, detailed experimental protocols for the direct use of this compound were not found in the initial search, a general workflow for its application in PROTAC synthesis can be conceptualized. The primary amine of this compound can be coupled to a molecule containing a carboxylic acid or another suitable functional group to form one part of the PROTAC linker.

Below is a DOT script and the corresponding diagram illustrating a high-level workflow for synthesizing a biotinylated PROTAC and its subsequent use in a pulldown assay.

Caption: A conceptual workflow for the synthesis of a biotinylated PROTAC using this compound and its subsequent application in a streptavidin-based pulldown assay to isolate the target protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway diagram below, generated using the DOT language, illustrates this process.

Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.

Future Directions and Conclusion

This compound is a valuable tool for researchers in drug discovery and chemical biology. Its utility as a linker in the construction of PROTACs is a primary application, enabling the development of novel therapeutics that target previously "undruggable" proteins. Further research into optimizing linker length and composition is an active area of investigation to enhance the efficacy and selectivity of PROTACs. The biotin moiety also facilitates a wide range of biochemical and analytical techniques, including affinity purification, pull-down assays, and surface immobilization for microarray-based screening. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]

- 4. This compound | CAS#:1374658-86-2 | Chemsrc [chemsrc.com]

- 5. targetmol.com [targetmol.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Biotin-PEG-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of biotin-PEG-amine, a versatile heterobifunctional linker widely used in biotechnology, drug delivery, and diagnostics. This document details its structural characteristics, solubility, and reactivity, and provides standardized protocols for its characterization and application in bioconjugation.

Introduction

Biotin-PEG-amine is a chemical compound that combines three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group.[1][2] This unique structure allows for the specific and high-affinity binding of biotin to avidin (B1170675) or streptavidin, while the PEG spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate.[3][4] The primary amine serves as a reactive handle for covalent attachment to various functional groups on biomolecules or surfaces.[5] These properties make biotin-PEG-amine an invaluable tool for applications such as targeted drug delivery, immunoassays, affinity purification, and cell surface labeling.

Physical and Chemical Properties

Biotin-PEG-amine is typically a white to off-white, amorphous or crystalline solid. The physical and chemical properties can vary depending on the length of the PEG spacer. The following tables summarize the key properties for common short-chain biotin-PEG-amine variants.

Table 1: General Physical and Chemical Properties

| Property | Description |

| Appearance | White to off-white solid. May appear as a waxy or sticky solid for very low molecular weight PEGs. |

| Purity | Typically ≥95% as determined by HPLC. |

| Storage Conditions | Store at -20°C, protected from moisture and light. It is recommended to desiccate the product for long-term stability. |

| Stability | Stable for at least two years when stored correctly in solid form. Solutions should be prepared fresh as the amine group can be reactive. |

| Shipping | Typically shipped at ambient temperature for short durations. |

Table 2: Molecular Properties of Common Biotin-PEG-Amine Variants

| Compound Name | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Biotin-PEG2-Amine | 2 | C₁₆H₃₀N₄O₄S | 374.50 | 138529-46-1 |

| Biotin-PEG3-Amine | 3 | C₁₈H₃₄N₄O₅S | 418.55 | 359860-27-8 |

| Biotin-PEG4-Amine | 4 | C₂₀H₃₈N₄O₆S | 462.60 | 663171-32-2 |

Data sourced from

Table 3: Solubility Properties

| Solvent | Solubility |

| Water & Aqueous Buffers | Good / Soluble. The PEG chain imparts hydrophilicity. |

| Dimethyl Sulfoxide (DMSO) | Soluble. |

| Dimethylformamide (DMF) | Soluble. |

| Methanol (MeOH) | Soluble. |

| Ethanol | Soluble. |

| Chloroform, Methylene Chloride | Soluble. |

| Toluene | Less soluble. |

| Ether | Not soluble. |

Reactivity and Applications

The primary amine group of biotin-PEG-amine is a versatile functional group that can react with several moieties to form stable covalent bonds.

Reactivity

-

Carboxylic Acids (-COOH): The amine group readily reacts with carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues of proteins) in the presence of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. This reaction is often performed in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.

-

Activated Esters (e.g., NHS esters): Biotin-PEG-amine reacts efficiently with N-hydroxysuccinimide (NHS) esters in buffers with a pH of 7-9 to form a stable amide linkage.

-

Aldehydes and Ketones: The amine can react with carbonyl groups to form a Schiff base, which can be subsequently reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.

Key Applications

-

Targeted Drug Delivery: Biotin-PEG-amine is used to functionalize nanoparticles, liposomes, or drug molecules. The biotin moiety targets cells that overexpress biotin receptors, leading to enhanced cellular uptake of the therapeutic agent.

-

Bioconjugation and Molecular Labeling: It is widely used to biotinylate proteins, antibodies, nucleic acids, and other biomolecules for detection, purification, or immobilization.

-

Immunoassays: Biotinylated molecules are central to various assay formats, including ELISA and Western blotting, where streptavidin-enzyme conjugates are used for signal amplification.

-

Affinity Purification: The strong biotin-streptavidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.

-

Surface Modification: It is used to modify surfaces of biosensors, microarrays, and nanoparticles to facilitate the immobilization of biomolecules.

Experimental Protocols

Characterization of Biotin-PEG-Amine

4.1.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure of biotin-PEG-amine.

-

Sample Preparation: Dissolve a small amount of the biotin-PEG-amine in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

-

Expected Spectrum: The ¹H NMR spectrum will show characteristic peaks for the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the protons adjacent to the terminal amine group.

-

Biotin Moiety: Protons of the biotin ring structure typically appear in the region of 2.5-4.5 ppm.

-

PEG Spacer: A prominent, broad singlet corresponding to the -CH₂-CH₂-O- repeating units of the PEG chain is typically observed around 3.6 ppm.

-

Amine Terminus: Protons on the carbons adjacent to the primary amine will show distinct chemical shifts.

-

4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in biotin-PEG-amine.

-

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.

-

Expected Spectrum: The FTIR spectrum will display characteristic absorption bands for the functional groups.

-

N-H Stretching (Amine and Amide): Broad peaks in the region of 3300-3500 cm⁻¹.

-

C-H Stretching (Alkyl): Peaks around 2850-2960 cm⁻¹.

-

C=O Stretching (Urea of Biotin and Amide Linkage): A strong absorption band around 1640-1710 cm⁻¹.

-

C-O-C Stretching (PEG Ether): A strong, characteristic band around 1100 cm⁻¹.

-

N-H Bending (Amine): A peak in the region of 1550-1650 cm⁻¹.

-

4.1.3 High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of biotin-PEG-amine.

-

Methodology:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at a wavelength where the biotin or any chromophores absorb, or by using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

-

Protein Biotinylation using Biotin-PEG-Amine and EDC

-

Objective: To covalently conjugate biotin-PEG-amine to a protein through its carboxyl groups.

-

Materials:

-

Protein to be labeled

-

Biotin-PEG-Amine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

(Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine

-

Desalting column for purification

-

-

Protocol:

-

Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

-

Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common molar ratio is a 10- to 20-fold molar excess of EDC and NHS over the protein.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.

-

Immediately add biotin-PEG-amine to the activated protein solution. A 20- to 50-fold molar excess of biotin-PEG-amine over the protein is typically used.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purify the biotinylated protein from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Determination of Biotin Incorporation (HABA Assay)

-

Objective: To quantify the number of biotin molecules conjugated per protein molecule.

-

Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.

-

Protocol:

-

Prepare the HABA/Avidin solution according to the manufacturer's instructions.

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.

-

Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).

-

Calculate the moles of biotin per mole of protein using the manufacturer's provided equations, which take into account the extinction coefficients of the HABA/Avidin complex and the concentration of the protein.

-

Visualizations

Biotin-PEG-Amine Structure and Reactivity

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Protocol for Conjugating Biotin-PEG3-C3-NH2 to a Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications, including immunoassays (ELISA, Western blotting), affinity purification, and protein interaction studies.[1][2][3][4]

This document provides a detailed protocol for the conjugation of Biotin-PEG3-C3-NH2 to a protein. This specific biotinylation reagent possesses a primary amine (-NH2) functional group. Therefore, conjugation to a protein is achieved by targeting the carboxyl groups (-COOH) present on aspartic acid and glutamic acid residues, as well as the C-terminus of the polypeptide chain. This reaction is efficiently mediated by a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability.[5]

Principle of the Reaction

The conjugation process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. In the second step, the primary amine of the this compound molecule attacks the NHS ester, resulting in the formation of a stable amide bond and covalently linking the biotin moiety to the protein. Including NHS in the reaction increases the efficiency of the conjugation and reduces the likelihood of undesirable side reactions, such as protein-protein polymerization.

Caption: Chemical pathway for EDC/NHS-mediated biotinylation.

Experimental Workflow

The overall process involves preparing the protein and reagents, performing the activation and conjugation reactions, purifying the resulting biotinylated protein, and finally, quantifying the degree of biotin incorporation.

Caption: Workflow for protein biotinylation and analysis.

Detailed Protocols

Materials and Reagents

-

Protein to be labeled (1-10 mg/mL)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation/Coupling Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0). Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) must be avoided.

-

Quenching Buffer (Optional): 1 M Glycine (B1666218) or Tris, pH 7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns or PD-10 columns)

-

HABA/Avidin quantification kit

-

Spectrophotometer

Protocol 1: Protein Preparation

-

Prepare the protein in an appropriate amine-free and carboxyl-free buffer, such as MES buffer. The protein concentration should ideally be between 2-10 mg/mL.

-

If the protein is in an incompatible buffer (like Tris or acetate), perform a buffer exchange using a desalting column or dialysis against the MES Activation/Coupling Buffer.

-

Measure the final protein concentration.

Protocol 2: Biotinylation Reaction

This protocol is designed for a 1 mL reaction volume containing 2 mg of a ~150 kDa protein (e.g., IgG). Molar ratios should be optimized for each specific protein.

-

Reagent Preparation (Prepare Immediately Before Use):

-

EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.

-

Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.

-

This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of MES buffer.

-

-

Activation Step:

-

To 1 mL of your prepared protein solution in MES buffer, add 50 µL of the EDC stock solution and 50 µL of the Sulfo-NHS stock solution. This corresponds to a significant molar excess to drive the reaction.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Step:

-

Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching Step (Optional):

-

To stop the reaction, add a quenching buffer containing primary amines (e.g., glycine or Tris) to a final concentration of 10-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 3: Purification of Biotinylated Protein

It is critical to remove unreacted biotin to prevent interference in downstream applications.

-

Equilibrate a desalting column (e.g., PD-10 or Zeba 7K MWCO) with a storage buffer of choice (e.g., PBS, pH 7.4).

-

Apply the entire reaction mixture from Protocol 2 to the column.

-

Collect the eluate containing the purified biotinylated protein according to the manufacturer's instructions. The small, unreacted biotin molecules will be retained in the column matrix.

Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. It relies on the displacement of HABA from an avidin-HABA complex, which causes a decrease in absorbance at 500 nm.

HABA Assay Protocol

-

Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

-

Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).

-

Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.

-

Incubate for 5-10 minutes until the reading is stable. Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).

-

Calculate the moles of biotin per mole of protein using the formula provided by the kit, or the general formula below.

| Parameter | Description | Example Value |

| ΔA₅₀₀ | A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample | 0.35 |

| ε_HABA | Molar extinction coefficient of HABA-Avidin complex at 500 nm | 34,000 M⁻¹cm⁻¹ |

| V_reaction | Total volume in the cuvette | 1.0 mL (0.001 L) |

| V_sample | Volume of biotinylated protein added | 0.1 mL (0.0001 L) |

| [Protein] | Concentration of protein sample (in M) | 1.33 x 10⁻⁵ M (for 2 mg/mL IgG) |

| Calculation | Moles of Biotin = (ΔA₅₀₀ * V_reaction) / ε_HABAMoles of Protein = [Protein] * V_sample | Biotin = 1.03 x 10⁻⁸ molesProtein = 1.33 x 10⁻⁹ moles |

| Result | Biotin:Protein Ratio = Moles of Biotin / Moles of Protein | 7.7 : 1 |

Data Presentation and Troubleshooting

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Reaction pH | 4.7 - 6.0 (Activation); 7.0 - 8.0 (for Conjugation) | EDC/NHS chemistry is most efficient at acidic pH for activation. |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein degradation during longer incubations. |